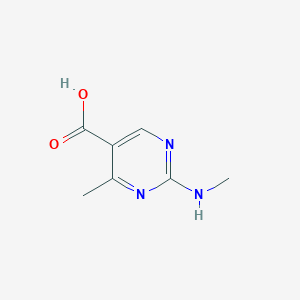

4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid

Description

4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, a methyl group at position 4, and a methylamino substituent at position 2. This compound serves as a versatile scaffold in medicinal chemistry due to its structural adaptability, enabling interactions with biological targets such as kinases and metal ions. Its synthesis often involves multi-step reactions, including nucleophilic substitutions and masking strategies to protect reactive groups during intermediate steps . The presence of both electron-donating (methylamino) and electron-withdrawing (carboxylic acid) groups influences its physicochemical properties, such as solubility and coordination behavior, making it valuable in drug design and materials science .

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

4-methyl-2-(methylamino)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C7H9N3O2/c1-4-5(6(11)12)3-9-7(8-2)10-4/h3H,1-2H3,(H,11,12)(H,8,9,10) |

InChI Key |

IEDVDBRTGKTJJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(methylamino)pyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then isolated and purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Reactivity: The methylamino group in the base compound allows for hydrogen bonding and nucleophilic reactions, critical in kinase inhibition . In contrast, thioether groups (e.g., 2-SCH₃) increase lipophilicity, enhancing membrane permeability . Alkyne substituents (e.g., prop-2-yn-1-ylamino) enable click chemistry modifications for targeted drug delivery .

Coordination Chemistry: Carboxylic acid at position 5 facilitates metal ion binding. For example, 4-amino-2-methyl-5-pyrimidinecarboxylic acid forms stable complexes with Mn²⁺ and Cu²⁺, useful in antioxidant applications .

Biological Activity: Derivatives with anilino or thiazolyl groups (e.g., 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines) exhibit potent CDK9 inhibition, whereas the base compound’s methylamino group may reduce steric hindrance for binding .

Biological Activity

4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18 g/mol

IUPAC Name: 4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid

Canonical SMILES: CC1=NC(=NC(=C1C(=O)O)N(C)C)C(=O)O

The biological activity of 4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. In vitro studies report an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against various strains have demonstrated its potential as an antimicrobial agent .

Antiinflammatory Activity

4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid has shown promising anti-inflammatory effects in several studies:

| Compound | IC50 (μM) | Target |

|---|---|---|

| 4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

In animal models, this compound has effectively reduced inflammation in carrageenan-induced paw edema assays, demonstrating its potential as a therapeutic agent in treating inflammatory diseases .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various pathogens:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics and antifungal agents .

Case Studies and Research Findings

-

In Vitro Studies on COX Inhibition:

A study reported that derivatives of pyrimidine compounds exhibited significant inhibition of COX-2 activity, with the presence of electron-donating groups enhancing this effect . -

Antimicrobial Efficacy:

In a comparative study involving several monomeric alkaloids, 4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid demonstrated superior antibacterial activity against multiple strains, highlighting its potential as a broad-spectrum antimicrobial agent . -

Therapeutic Applications:

The compound has been explored for its potential in treating conditions associated with inflammation and infection, with ongoing research focusing on its pharmacokinetics and bioavailability .

Comparative Analysis with Related Compounds

To further understand the biological activity of 4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate | Structure | Antimicrobial, moderate anti-inflammatory |

| 5-Ethylpyrazin-2-OL | Structure | Antimicrobial, antifungal |

This comparison illustrates that while structurally related compounds exhibit some overlapping activities, variations in substituents significantly influence their biological profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-2-(methylamino)pyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Synthesis often involves condensation reactions. For example, ethyl 2-chloro-4-methylpyrimidine-5-carboxylate can react with methylamine under microwave-assisted heating (70°C in DMF with a base like i-Pr2NEt) to introduce the methylamino group . Optimization includes adjusting solvent polarity, temperature, and stoichiometry. Post-synthesis, hydrolysis of the ester group yields the carboxylic acid derivative. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR and IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR) and methyl/methylamino substituents (δ 2.5–3.5 ppm in ¹H NMR) .

- X-ray diffraction : Resolves crystal structure, especially if metal complexes form (e.g., with Mn²⁺ or Cu²⁺), revealing coordination geometry and electronic effects of substituents .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z 195) .

Q. How should stability and storage conditions be managed for this compound?

- Methodology : Store at –20°C in airtight, light-protected containers. Stability tests (TGA/DSC) assess decomposition temperatures, while HPLC monitors degradation under stress conditions (e.g., heat, humidity). Safety data sheets (SDS) recommend handling in ventilated environments due to potential irritancy .

Advanced Research Questions

Q. How do computational models predict the electronic and reactive properties of this compound?

- Methodology : Density functional theory (DFT) calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Molecular docking simulations explore interactions with biological targets (e.g., enzyme active sites). Solvent effects are modeled using COSMO-RS to optimize solubility .

Q. What strategies elucidate the impact of the methylamino group on metal complexation behavior?

- Methodology : Compare ligand properties with analogs lacking the methylamino group. UV-Vis titration quantifies binding constants (e.g., with transition metals like Cu²⁺). Antioxidant assays (e.g., DPPH scavenging) evaluate how metal coordination enhances or reduces activity .

Q. How can crystallization challenges for X-ray analysis be addressed?

- Methodology : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Co-crystallization with metal ions (e.g., sodium or manganese) often improves crystal lattice stability. High-resolution synchrotron X-ray sources resolve low-symmetry structures .

Q. What role does the compound play in designing enzyme inhibitors or receptor antagonists?

- Methodology : Structure-activity relationship (SAR) studies modify the pyrimidine core and substituents. For example, replacing the methyl group with trifluoromethyl (as in related compounds) enhances metabolic stability. In vitro assays (e.g., IC50 determination) validate target inhibition, such as retinol-binding protein 4 (RBP4) antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.